molecular formula C19H17F2N3O2 B7539304 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide

Katalognummer B7539304
Molekulargewicht: 357.4 g/mol
InChI-Schlüssel: PXSBEXSIJVSGKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. This compound, also known as DPA-714, is a selective ligand for the translocator protein 18 kDa (TSPO), which is involved in the regulation of various physiological and pathological processes in the body.

Wissenschaftliche Forschungsanwendungen

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used as a molecular probe to image and quantify TSPO expression in vivo, which is useful for the diagnosis and monitoring of various diseases, including cancer, neurodegenerative disorders, and psychiatric disorders. In drug discovery, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used as a lead compound to design and synthesize novel TSPO ligands with improved potency, selectivity, and pharmacokinetic properties. In neuroscience, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been used to investigate the role of TSPO in neuroinflammation, neuroprotection, and neurogenesis, which may lead to the development of new therapeutic strategies for neurological disorders.

Wirkmechanismus

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide selectively binds to TSPO, a transmembrane protein located in the outer mitochondrial membrane, with high affinity and specificity. TSPO is involved in the transport of cholesterol and other molecules into the mitochondria, as well as the regulation of mitochondrial function, apoptosis, and inflammation. The binding of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide to TSPO modulates its activity, leading to various downstream effects, such as the inhibition of proinflammatory cytokine production, the promotion of neurotrophic factor expression, and the enhancement of mitochondrial respiration.
Biochemical and Physiological Effects:
2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to have various biochemical and physiological effects, depending on the cell type, tissue, and disease state. In cancer cells, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to inhibit cell proliferation, induce apoptosis, and sensitize cells to chemotherapy. In neuroinflammatory models, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to reduce microglial activation, cytokine production, and oxidative stress. In neurodegenerative models, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to promote neurogenesis, synaptogenesis, and cognitive function. In addition, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been shown to have antioxidant, anti-inflammatory, and analgesic effects in various animal models.

Vorteile Und Einschränkungen Für Laborexperimente

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has several advantages for lab experiments, such as its high affinity and specificity for TSPO, its availability in high purity and quantity, and its suitability for various imaging and analytical techniques. However, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide also has some limitations, such as its low solubility in aqueous solutions, its potential cytotoxicity at high concentrations, and its variability in binding affinity and selectivity across different species and tissues.

Zukünftige Richtungen

There are several future directions for the research and development of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide. First, the optimization of the synthesis method and the modification of the chemical structure of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide may lead to the discovery of new TSPO ligands with improved properties. Second, the elucidation of the molecular mechanisms underlying the effects of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide on TSPO and its downstream pathways may provide insights into the pathophysiology of various diseases and the development of new therapeutic targets. Third, the validation of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide as a biomarker for TSPO expression and activity in clinical settings may facilitate the diagnosis, prognosis, and treatment of various diseases. Fourth, the translation of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide into clinical trials may provide evidence for its safety and efficacy in humans and its potential therapeutic applications.

Synthesemethoden

The synthesis of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide involves several steps, starting from the reaction of 4-(difluoromethoxy)aniline with 3-(chloromethyl)phenyl isocyanate to obtain the intermediate compound. This intermediate is then reacted with imidazole-1-ylmethanol to yield the final product, 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide. The synthesis of 2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide has been optimized to achieve high yields and purity, making it a suitable compound for various applications.

Eigenschaften

IUPAC Name

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O2/c20-19(21)26-17-6-4-14(5-7-17)11-18(25)23-16-3-1-2-15(10-16)12-24-9-8-22-13-24/h1-10,13,19H,11-12H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXSBEXSIJVSGKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(F)F)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(difluoromethoxy)phenyl]-N-[3-(imidazol-1-ylmethyl)phenyl]acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.